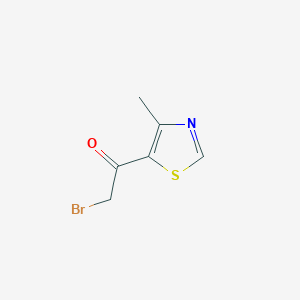

5-Bromoacetyl-4-methylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNOS |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

2-bromo-1-(4-methyl-1,3-thiazol-5-yl)ethanone |

InChI |

InChI=1S/C6H6BrNOS/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3 |

InChI Key |

ZGUAAHFGLUZMTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromoacetyl 4 Methylthiazole

Direct Synthesis Routes

Direct synthesis routes involve the introduction of the bromoacetyl group onto a pre-formed 4-methylthiazole (B1212942) ring system. These methods are often favored for their atom economy and straightforward approach.

Bromination of 5-Acetyl-4-methylthiazole Derivatives

A primary and widely utilized method for synthesizing 5-bromoacetyl-4-methylthiazole is the direct bromination of 5-acetyl-4-methylthiazole. This reaction targets the α-carbon of the acetyl group.

The selective bromination of the acetyl group in the presence of the thiazole (B1198619) ring requires carefully chosen reagents and conditions to avoid unwanted side reactions, such as ring bromination.

Several brominating agents have been successfully employed. Elemental bromine (Br₂) in a suitable solvent is a common choice. For instance, the reaction of 1-(4-methyl-thiazol-5-yl)-ethanone with bromine in acetic acid at 85°C yields 5-bromoacetyl-4-methyl-thiazole. google.com Another approach involves dissolving the starting acetylthiazole derivative in a mixture of chloroform (B151607) and acetic acid, followed by the dropwise addition of a bromine solution in chloroform. scholaris.ca

N-Bromosuccinimide (NBS) is another effective reagent for this transformation, often used in boiling chloroform. sci-hub.se Pyridinium (B92312) tribromide (PyrBr₃) has also been utilized. In one instance, N-(5-acetyl-4-methylthiazol-2-yl)propionamide was treated with pyridinium tribromide in anhydrous tetrahydrofuran (B95107) (THF) to afford the desired bromoacetylated product. scholaris.ca The use of pyridinium tribromide in a 30% HBr in acetic acid solution has been reported to be effective, particularly when other methods result in the recovery of unreacted starting material. nih.gov

The reaction conditions, including temperature and solvent, play a crucial role in the success of the bromination. Temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and the brominating agent. scholaris.canih.gov Solvents such as acetic acid, chloroform, and tetrahydrofuran are commonly used. google.comscholaris.ca

Table 1: Reagents and Conditions for Bromination of 5-Acetyl-4-methylthiazole Derivatives

| Starting Material | Brominating Agent | Solvent(s) | Temperature | Yield | Reference |

| 1-(4-methyl-thiazol-5-yl)-ethanone | Bromine | Acetic Acid | 85°C | 41% | google.com |

| N-(5-acetyl-4-methylthiazol-2-yl)propionamide | Pyridinium tribromide | Anhydrous THF | Room Temperature | 53% | scholaris.ca |

| N-(5-acetyl-4-methylthiazol-2-yl)propionamide | Bromine | Chloroform, Acetic Acid | 50°C | - | scholaris.ca |

| 5-acetyl-2-amino-4-methylthiazole | Bromine | Chloroform, Acetic Acid | - | 13% | scholaris.ca |

| N-Acyl aminothiazole | Pyridinium tribromide | 30% HBr in Acetic Acid | - | - | nih.gov |

Yield not always reported.

The bromination of the α-carbon of the acetyl group can proceed via different mechanisms depending on the reaction conditions.

Under acidic conditions, such as when using bromine in acetic acid, the reaction likely proceeds through an acid-catalyzed enolization of the ketone. The enol form then acts as a nucleophile, attacking a molecule of bromine in an electrophilic addition, followed by deprotonation to yield the α-bromo ketone.

In reactions involving N-bromosuccinimide (NBS), particularly in the presence of light or a radical initiator, a free-radical mechanism is often operative. masterorganicchemistry.comlibretexts.org This involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the α-carbon of the acetyl group, forming a resonance-stabilized enolate radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with HBr) to form the final product and regenerate a bromine radical, thus propagating the chain reaction. libretexts.org The use of NBS is advantageous as it maintains a low, steady concentration of Br₂, which can help to prevent unwanted side reactions like the addition to double bonds. libretexts.org

The presence of an amino group on the thiazole ring can complicate the bromination, as it can react with electrophilic brominating agents, potentially leading to lower yields of the desired product. scholaris.ca Acylation of the amino group can serve as a protective measure to prevent these competing reactions. scholaris.ca

Synthesis from 4-Methylthiazole Precursors

An alternative direct route involves starting with a simpler 4-methylthiazole precursor and introducing the bromoacetyl group. One documented method begins with 4-methylthiazole itself. The process involves the bromination of 4-methylthiazole to yield 5-bromo-4-methylthiazole (B185254). chemicalbook.com This is then followed by a reaction sequence to introduce the acetyl group and subsequently brominate it. For instance, Friedel-Crafts acylation of 5-bromo-4-methylthiazole with acetyl chloride could theoretically install the acetyl group, which would then be brominated as described previously. However, direct bromoacetylation of 4-methylthiazole is less commonly reported, likely due to challenges in controlling regioselectivity and the reactivity of the thiazole ring under Friedel-Crafts conditions.

One-Pot Synthetic Approaches to Bromoacetylated Thiazoles

One-pot syntheses, which combine multiple reaction steps in a single flask without isolating intermediates, offer an efficient and environmentally friendly approach. While specific one-pot syntheses leading directly to this compound are not extensively detailed in the provided context, the principles of one-pot reactions are applied to the synthesis of various thiazole derivatives. acgpubs.orgniscpr.res.inmdpi.combepls.com For example, the Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide-containing compound, is a classic method that can be adapted into a one-pot procedure. mdpi.com A hypothetical one-pot synthesis could involve the in situ generation of a bromoacetyl precursor followed by its reaction with a suitable thioamide to form the desired thiazole.

Indirect Synthetic Pathways Involving Bromoacetyl Precursors

Indirect pathways involve the synthesis of the thiazole ring using a bromoacetyl-containing building block. The Hantzsch thiazole synthesis is the archetypal example of this approach. mdpi.com In this context, a key precursor would be a compound containing the bromoacetyl moiety, which then reacts with a thioamide or a related species to construct the 4-methylthiazole ring with the bromoacetyl group already in place at the 5-position.

For example, the reaction of a bromoacetyl-containing β-dicarbonyl compound with a thioamide under appropriate conditions could lead to the formation of the this compound core. The regioselectivity of the Hantzsch synthesis is a critical factor in this approach, as the reaction of unsymmetrical precursors can potentially lead to a mixture of isomers. researchgate.netrsc.org

Cyclization Reactions Utilizing Halogenated Acetyl Compounds and Thiourea (B124793) Derivatives

The formation of the thiazole ring is a classic example of a cyclization reaction, where an α-halocarbonyl compound reacts with a thioamide-containing molecule, such as thiourea. nih.govresearchgate.net This approach is fundamental to creating the 2-amino-4-methyl-5-acetylthiazole (B183210) precursor.

In a typical procedure, 3-chloro-2,4-pentanedione, a halogenated acetyl compound, is reacted with thiourea. sci-hub.se The reaction involves the nucleophilic sulfur of thiourea attacking the carbon bearing the halogen, followed by an intramolecular condensation to form the thiazole ring. This reaction, often carried out in a solvent like ethanol, directly yields 5-acetyl-2-amino-4-methylthiazole. sci-hub.se This intermediate is the direct precursor that is then brominated to yield the final product. An alternative one-pot synthesis involves the reaction of acetylacetone (B45752) with two equivalents of thiourea in the presence of an oxidizing agent like iodine or bromine to achieve the same precursor. sci-hub.se

Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis is the most widely recognized and utilized method for constructing the thiazole ring and serves as the principal pathway to this compound's precursors. nih.govsci-hub.se This method involves the condensation reaction between an α-haloketone and a thiourea or thioamide. scholaris.ca

The synthesis of the key precursor, 5-acetyl-2-amino-4-methylthiazole, via the Hantzsch reaction is well-documented. It involves the reaction of thiourea with 3-chloro-2,4-pentanedione in refluxing ethanol, often with a catalytic amount of triethylamine (B128534). sci-hub.se

Once the 5-acetyl-4-methylthiazole derivative is obtained, the final step is the bromination of the acetyl group's methyl position. This transforms the acetyl group into a bromoacetyl group, yielding the target compound. This selective bromination can be accomplished using various brominating agents. For example, a solution of bromine in a suitable solvent can be added to a derivative like 5-acetyl-2-hydroxy-4-methylthiazole to produce the 5-(2-bromoacetyl) derivative. prepchem.com Another method involves dissolving a precursor, such as N-(5-acetyl-4-methylthiazol-2-yl)propionamide, in an anhydrous solvent like tetrahydrofuran (THF) and treating it with pyridinium tribromide (PyrBr3) to afford the desired N-(5-(2-bromoacetyl)-4-methylthiazol-2-yl)propionamide. scholaris.ca

Table 1: Hantzsch Synthesis of 5-Acetyl-2-amino-4-methylthiazole Precursor

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chloro-2,4-pentanedione | Thiourea | Refluxing ethanol, catalytic triethylamine | 5-Acetyl-2-amino-4-methylthiazole | - | sci-hub.se |

Table 2: Bromination of 5-Acetyl-4-methylthiazole Derivatives

| Starting Material | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 5-Acetyl-2-hydroxy-4-methylthiazole | Bromine | Methylene (B1212753) chloride | 5-(2-Bromoacetyl)-2-hydroxy-4-methylthiazole | prepchem.com |

Chemical Reactivity and Transformation Studies of 5 Bromoacetyl 4 Methylthiazole

Reactivity of the 5-Bromoacetyl Substituent

The bromoacetyl group is the most reactive part of the molecule. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making the carbon atom highly electrophilic and the bromine atom an excellent leaving group.

The carbon atom bearing the bromine is highly susceptible to attack by a wide range of nucleophiles, proceeding through a typical SN2 mechanism. This reaction is fundamental to the utility of 5-bromoacetyl-4-methylthiazole as a building block in organic synthesis. Various nucleophiles, including amines, thiols, and carbanions, can readily displace the bromide ion to form a new carbon-nucleophile bond.

For instance, the reaction with primary or secondary amines yields α-aminoketones, while reaction with sulfur nucleophiles like thiourea (B124793) or thioamides initiates the well-known Hantzsch thiazole (B1198619) synthesis. nih.gov This reactivity allows for the straightforward introduction of diverse functionalities at the 5-position of the parent thiazole.

Table 1: Examples of Nucleophilic Substitution Reactions This table presents potential reaction products based on established reactivity patterns of α-haloketones.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Aniline (C₆H₅NH₂) | α-Anilinoketone |

| Thiol | Thiophenol (C₆H₅SH) | α-Thiophenylketone |

| Azide (B81097) Ion | Sodium Azide (NaN₃) | α-Azidoketone |

| Cyanide Ion | Potassium Cyanide (KCN) | α-Cyanoketone |

| Thiocyanate Ion | Potassium Thiocyanate (KSCN) | α-Thiocyanatoketone |

The carbonyl group of the bromoacetyl substituent exhibits typical ketone chemistry. It can undergo nucleophilic addition reactions, although its reactivity can be influenced by the adjacent bulky and electronegative bromomethyl group. Common transformations include reduction to a secondary alcohol using reducing agents like sodium borohydride. Reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.

Furthermore, the carbonyl group is a key participant in intramolecular cyclization reactions. For example, after an initial nucleophilic substitution at the bromomethyl carbon, a nucleophilic group newly attached to the molecule can subsequently attack the carbonyl carbon to form a new ring system. nih.gov

Condensation reactions involving the acetyl carbonyl group are pivotal for constructing new heterocyclic rings fused to or substituted with the thiazole moiety. The most prominent example is the Hantzsch thiazole synthesis, where this compound reacts with thioamides or thioureas. nih.gov The mechanism involves an initial nucleophilic substitution of the bromine by the sulfur atom of the thioamide, followed by an intramolecular condensation where the thioamide's nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields a new thiazole ring, resulting in a bithiazole system. nih.gov

This reaction is highly versatile, as the choice of thioamide allows for the introduction of various substituents onto the newly formed thiazole ring.

Table 2: Hantzsch Synthesis with this compound This table illustrates the formation of substituted bithiazole systems.

| Thioamide Reagent | R-Group on Thioamide | Resulting Product Structure |

|---|---|---|

| Thiourea | -NH₂ | 2'-Amino-4-methyl-[5,4']bithiazole |

| Phenylthiourea | -NHPh | 4-Methyl-2'-(phenylamino)-[5,4']bithiazole |

| Acetylthioamide | -CH₃ | 4,2'-Dimethyl-[5,4']bithiazole |

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is modulated by the electronic properties of its substituents.

Electrophilic aromatic substitution (EAS) on the thiazole ring of this compound is expected to be challenging. wikipedia.orgmasterorganicchemistry.com The bromoacetyl group at the C5 position is strongly electron-withdrawing, which deactivates the aromatic ring towards attack by electrophiles. mnstate.edu Conversely, the methyl group at the C4 position is weakly electron-donating and activating. wikipedia.org

The sole unsubstituted position on the ring is C2. The directing effects of the existing substituents converge on this position: the 4-methyl group directs ortho (to C5) and para (to C2), while the 5-bromoacetyl group directs meta (to C2). Despite this agreement in directing effects, the powerful deactivating nature of the acetyl group suggests that forcing conditions, such as high temperatures and strong acid catalysts, would be necessary to achieve reactions like nitration, halogenation, or sulfonation. masterorganicchemistry.com Some electron-deficient thiazole systems have been shown to undergo halogenation, indicating that such reactions are possible, though difficult. udayton.edu

The methyl group at the C4 position can potentially undergo reactions characteristic of alkyl groups attached to aromatic rings. While specific studies on this compound are limited, plausible transformations based on general chemical principles include:

Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), could potentially oxidize the methyl group to a carboxylic acid, yielding 5-bromoacetylthiazole-4-carboxylic acid.

Free-Radical Halogenation : Under free-radical conditions, for example using N-bromosuccinimide (NBS) with a radical initiator, the methyl group could be halogenated to give a 4-(bromomethyl) derivative. This would introduce another reactive site into the molecule.

These potential reactions would require experimental verification to confirm their feasibility and to establish optimal reaction conditions.

Chemo- and Regioselective Transformations

The chemical reactivity of this compound is primarily centered around the bromoacetyl group at the 5-position of the thiazole ring. This functional group possesses two electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity allows for a variety of chemo- and regioselective transformations, particularly with nucleophilic reagents. The thiazole ring itself can influence the reactivity of the bromoacetyl moiety through its electron-withdrawing or -donating properties.

Research has demonstrated that the α-carbon of the bromoacetyl group is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is a cornerstone for the synthesis of a wide array of heterocyclic compounds. For instance, the reaction of analogous α-bromoketone derivatives of thiazoles with various nucleophiles has been extensively studied to create more complex molecular architectures.

One significant area of investigation involves the reaction of this compound analogues with heterocyclic amines. In a study involving a similar compound, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, reactions with various heterocyclic amines such as 2-aminothiazole (B372263), 5-aminotetrazole, 2-aminobenzimidazole, and 3-amino-1,2,4-triazole were conducted. nih.gov These reactions typically proceed via nucleophilic substitution at the α-carbon, leading to the formation of new C-N bonds and the synthesis of novel di- and tri-azole substituted thiazole systems. nih.gov The regioselectivity of these reactions is a critical aspect, as the nucleophilic amine can potentially attack either the carbonyl carbon or the α-carbon. However, the greater electrophilicity and the presence of a good leaving group (bromide) on the α-carbon generally favor substitution at this position.

Furthermore, reactions with sulfur nucleophiles have been explored. The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with thiosemicarbazone derivatives in dioxane with triethylamine (B128534) as a base leads to the formation of new thiazole derivatives. nih.gov This transformation highlights the chemoselectivity of the bromoacetyl group towards soft nucleophiles like sulfur.

The versatility of the bromoacetyl group is also evident in its reactions with other nucleophiles. For example, the reaction of 2-chloroacetamido-4-phenylthiazole, a related compound, with salicylaldehyde (B1680747) in the presence of potassium carbonate in dimethyl sulfoxide (B87167) results in the formation of an N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide. nih.gov This reaction demonstrates the ability of the haloacetyl group to participate in cyclization reactions to form new heterocyclic rings.

The following tables summarize the chemo- and regioselective transformations involving analogues of this compound, providing insights into the expected reactivity of the target compound.

Table 1: Reactions of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with Heterocyclic Amines nih.gov

| Nucleophile | Reagent/Solvent | Product Type |

| 2-Aminothiazole | Ethanol, reflux | Dithiazole derivative |

| 5-Aminotetrazole | Not specified | Thiazole-tetrazole hybrid |

| 2-Aminobenzimidazole | Not specified | Thiazole-benzimidazole hybrid |

| 3-Amino-1,2,4-triazole | Not specified | Thiazole-triazole hybrid |

Table 2: Reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with Thiosemicarbazones nih.gov

| Nucleophile | Reagent/Solvent | Product Type |

| Thiosemicarbazone derivatives | Dioxane, triethylamine | Thiazole derivatives with thiadiazine or related moieties |

Table 3: Reaction of 2-Chloroacetamido-4-phenylthiazole with a Nucleophile nih.gov

| Nucleophile | Reagent/Solvent | Product Type |

| Salicylaldehyde | K₂CO₃, DMSO | N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide |

These studies collectively underscore the synthetic utility of the bromoacetyl group on a thiazole scaffold. The chemo- and regioselectivity observed in these transformations allow for the controlled synthesis of diverse and complex heterocyclic systems, which is of significant interest in medicinal and materials chemistry. The primary mode of reactivity involves the nucleophilic substitution at the α-carbon of the acetyl group, demonstrating a clear regiochemical preference.

Synthesis and Characterization of Derivatives and Analogs of 5 Bromoacetyl 4 Methylthiazole

Development of Bis- and Tris-Thiazole Frameworks

The synthesis of molecules containing multiple thiazole (B1198619) rings, such as bis- and tris-thiazole frameworks, can be achieved using 5-bromoacetyl-4-methylthiazole and its derivatives as key building blocks. These multi-thiazole systems are of interest for their unique electronic and structural properties.

One strategy to construct a bis-thiazole system involves the reaction of a bromoacetylthiazole derivative with another thiazole-containing nucleophile. For instance, studies have shown that 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one can react with 2-aminothiazole (B372263). nih.gov This reaction leads to the formation of an imidazo[2,1-b]thiazole (B1210989) structure, which can be considered a fused bis-thiazole system. The reaction proceeds through nucleophilic attack of the amino group of 2-aminothiazole on the bromoacetyl moiety, followed by intramolecular cyclization. nih.gov

Another approach to linking thiazole rings is through a dicarbonyl bridge. While direct reactions with this compound are not extensively documented, a general method involves the reaction of a thiazole carbothioamide with α-haloketones to produce 5,2'-bis-thiazoles. researchgate.net This suggests a potential pathway where a derivative of this compound could be used to create a central linking unit between two other thiazole rings. The table below outlines a representative synthesis of a bis-thiazole derivative.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-aminothiazole | Imidazo[2,1-b]thiazole derivative | Nucleophilic substitution and cyclization |

Further elaboration of these bis-thiazole systems could potentially lead to tris-thiazole frameworks through subsequent functionalization and coupling reactions.

Formation of Fused Thiazole Systems

The reactive nature of the α-haloketone moiety in this compound makes it an ideal starting material for the construction of fused thiazole systems. These reactions typically proceed via condensation with a binucleophilic reagent, leading to the formation of a new heterocyclic ring fused to the original thiazole.

A prominent example is the synthesis of imidazo[2,1-b]thiazoles. nih.gov This is achieved through the reaction of this compound with various 2-aminoheterocyclic compounds. The reaction mechanism involves an initial nucleophilic attack by an endocyclic nitrogen of the 2-aminoheterocycle on the α-carbon of the bromoacetyl group, followed by an intramolecular cyclization of the exocyclic amino group with the carbonyl function. nih.gov For example, the reaction with 2-aminothiazole or 2-aminobenzothiazole (B30445) would yield the corresponding fused imidazo[2,1-b]thiazole derivatives. nih.govnih.gov

Similarly, reaction with 2-aminothiophenol (B119425) can lead to the formation of thiazolo[5,4-b]phenothiazine derivatives through a series of steps involving initial substitution followed by intramolecular cyclization. nih.govnih.gov The versatility of this approach allows for the synthesis of a wide range of fused systems by varying the heterocyclic amine. The table below summarizes some examples of fused thiazole systems synthesized from α-haloketones.

| α-Haloketone Derivative | Reactant | Fused System |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-aminothiazole | Imidazo[2,1-b]thiazole |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-aminothiophenol | 4H-Benzo[b] nih.govorganic-chemistry.orgthiazine |

The development of these fused heterocyclic systems is a significant area of research due to their diverse chemical properties and potential applications.

Synthesis of Hydrazone and Thiazolidinone Derivatives

The carbonyl group of this compound is a key site for the synthesis of various derivatives, including hydrazones and thiazolidinones. These derivatives are valuable intermediates in organic synthesis and can also exhibit interesting chemical properties.

Hydrazone derivatives are typically synthesized through the condensation reaction of the acetyl carbonyl group with hydrazine (B178648) or its substituted derivatives. nih.govnih.govrsc.org For example, the reaction of ω-bromo-(4-methyl-acetophenone), an analog of this compound, with cyanoacetylhydrazine yields a hydrazide-hydrazone derivative. nih.gov This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

Thiazolidinone derivatives can be prepared from this compound through a multi-step process. A common route involves the initial formation of a Schiff base by condensation of an amine with the acetyl group, followed by cyclization with thioglycolic acid. researchgate.net Alternatively, the bromoacetyl group can react with a thiosemicarbazide, followed by cyclization to form a thiazolidinone ring. The table below illustrates the synthesis of these derivatives.

| Starting Material | Reagent(s) | Derivative |

| This compound | Hydrazine derivative | Hydrazone |

| This compound | Amine, then Thioglycolic acid | Thiazolidinone |

These reactions highlight the utility of this compound as a versatile scaffold for generating a library of diverse heterocyclic compounds.

Structural Modifications and Functional Group Interconversions

The chemical structure of this compound offers several avenues for structural modifications and functional group interconversions, allowing for the synthesis of a wide range of analogs. The bromoacetyl group is particularly reactive and serves as a primary site for such transformations.

The bromine atom in the bromoacetyl moiety is a good leaving group and is susceptible to nucleophilic substitution. nih.govnih.govrsc.orgresearchgate.net It can be displaced by a variety of nucleophiles, including amines, thiols, and azides, to introduce new functional groups. For example, reaction with sodium azide (B81097) would yield the corresponding azidoacetylthiazole, which can be a precursor for other nitrogen-containing heterocycles. nih.gov

The acetyl group also provides opportunities for modification. The carbonyl group can undergo reduction to a hydroxyl group using appropriate reducing agents. Further, the methyl group adjacent to the carbonyl is activated and can participate in condensation reactions. For instance, Knoevenagel condensation with aldehydes can be used to extend the carbon chain and introduce new double bonds. nih.govmdpi.comnih.govbohrium.com

The thiazole ring itself can also be modified, although this is less common. For example, the synthesis of 4-methyl-5-formylthiazole from 4-methylthiazole-5-carboxylic acid chloride demonstrates the feasibility of converting the acetyl group into other functional groups. google.comnih.gov The table below summarizes some of the possible structural modifications.

| Functional Group | Reaction Type | Reagent(s) | New Functional Group/Structure |

| Bromoacetyl | Nucleophilic Substitution | Sodium Azide | Azidoacetyl |

| Acetyl | Knoevenagel Condensation | Aldehyde | α,β-Unsaturated ketone |

| Acetyl | Reduction | e.g., Sodium borohydride | Hydroxyethyl |

These transformations are fundamental in diversifying the structures derived from this compound, enabling the exploration of new chemical space.

Spectroscopic Characterization and Computational Studies of 5 Bromoacetyl 4 Methylthiazole and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. The following sections detail the expected spectroscopic signatures of 5-Bromoacetyl-4-methylthiazole based on the known effects of its constituent functional groups on a thiazole (B1198619) scaffold.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would be crucial for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl group, the bromoacetyl group, and the thiazole ring.

Methyl Group (CH₃): A singlet is anticipated for the methyl protons attached to the C4 position of the thiazole ring. Its chemical shift would likely appear in the range of δ 2.0-2.5 ppm.

Bromoacetyl Group (CH₂Br): The methylene (B1212753) protons of the bromoacetyl group are expected to produce a singlet in the region of δ 4.0-4.5 ppm, deshielded due to the adjacent bromine atom and carbonyl group.

Thiazole Ring Proton (H2): The single proton at the C2 position of the thiazole ring would likely appear as a singlet at a downfield chemical shift, typically in the range of δ 8.5-9.0 ppm, due to the deshielding effect of the heteroatoms in the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule.

Methyl Carbon (CH₃): The carbon of the methyl group is expected to resonate at approximately δ 15-20 ppm.

Bromoacetyl Group (CH₂Br and C=O): The methylene carbon (CH₂Br) would likely appear around δ 30-35 ppm, while the carbonyl carbon (C=O) is expected at a significantly downfield shift, in the range of δ 185-195 ppm.

Thiazole Ring Carbons (C2, C4, C5): The chemical shifts of the thiazole ring carbons are influenced by the substituents. The C2 carbon is expected around δ 150-155 ppm. The C4 and C5 carbons, being substituted, would have their chemical shifts influenced by the attached groups, with C4 appearing around δ 145-150 ppm and C5 around δ 130-135 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 4-CH₃ | 2.0 - 2.5 (s) | 15 - 20 |

| 5-COCH₂ Br | 4.0 - 4.5 (s) | 30 - 35 |

| 5-C O | - | 185 - 195 |

| Thiazole H2 | 8.5 - 9.0 (s) | - |

| Thiazole C2 | - | 150 - 155 |

| Thiazole C4 | - | 145 - 150 |

| Thiazole C5 | - | 130 - 135 |

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The vibrational modes of this compound would be dominated by the contributions from the thiazole ring, the bromoacetyl group, and the methyl group.

Key Expected Vibrational Frequencies:

C=O Stretch: A strong absorption band in the IR spectrum is expected in the range of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the acetyl moiety.

C-Br Stretch: The carbon-bromine stretching vibration is anticipated to appear in the fingerprint region of the IR spectrum, typically between 600 and 500 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring will exhibit a series of characteristic stretching and bending vibrations. C=N stretching is expected around 1600-1650 cm⁻¹, and C-S stretching vibrations are typically observed in the 800-600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching of the thiazole ring proton is expected above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the methyl and methylene groups will be observed in the 1350-1470 cm⁻¹ region.

A study on the related compound, 5-acetyl-2,4-dimethylthiazole (B181997), has shown that the calculated vibrational frequencies using DFT methods are in good agreement with experimental data. For instance, the C=O stretching vibration in this analogue was observed and calculated to be around 1660 cm⁻¹.

Interactive Data Table: Predicted IR and Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch | 1680 - 1700 | Strong (IR) |

| C=N Stretch | 1600 - 1650 | Medium |

| C-H Bend | 1350 - 1470 | Medium |

| C-S Stretch | 600 - 800 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

For this compound (C₆H₆BrNOS), the molecular weight is approximately 220.08 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pattern:

The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the thiazole ring could lead to the formation of a [CH₂Br]⁺ fragment (m/z 93/95) or a thiazole-containing cation.

Loss of Bromine: The molecular ion could lose a bromine radical to form a fragment ion at [M-Br]⁺.

Loss of the Bromoacetyl Group: A significant fragment could arise from the loss of the entire bromoacetyl group, resulting in a 4-methylthiazole (B1212942) cation.

McLafferty Rearrangement: While less likely for this specific structure, if applicable, it could lead to characteristic neutral losses.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 220/222 | Molecular ion with bromine isotope pattern |

| [M-Br]⁺ | 141 | Loss of a bromine radical |

| [CH₂Br]⁺ | 93/95 | Alpha-cleavage product with bromine isotope pattern |

| [4-methylthiazole]⁺ | 99 | Loss of the bromoacetyl group |

Quantum Chemical Calculations and Theoretical Studies

Computational chemistry provides valuable insights into the molecular and electronic properties of compounds, complementing experimental data.

DFT calculations are widely used to predict the optimized geometry, electronic structure, and spectroscopic properties of molecules. researchgate.netnih.gov For this compound, DFT calculations would be expected to show a nearly planar thiazole ring. The bond lengths and angles would be influenced by the electron-withdrawing nature of the bromoacetyl group and the electron-donating methyl group. researchgate.net

A computational study on 5-acetyl-2,4-dimethylthiazole revealed the bond lengths and angles of the thiazole ring and its substituents, providing a good reference for what to expect for this compound. The C=O bond length in the acetyl group was calculated to be around 1.23 Å. The bond lengths within the thiazole ring are consistent with its aromatic character.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule.

For thiazole derivatives, the HOMO is typically a π-orbital distributed over the thiazole ring, while the LUMO is a π*-orbital. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical stability and reactivity of the molecule. A smaller gap generally indicates higher reactivity.

Computational Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool to complement experimental spectroscopic data, offering detailed insights into the electronic structure and vibrational properties of molecules. For this compound and its derivatives, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting spectroscopic parameters. These computational approaches allow for the assignment of vibrational modes, the prediction of nuclear magnetic resonance (NMR) chemical shifts, and the simulation of electronic absorption spectra, thereby providing a deeper understanding of the molecule's characteristics.

Modern quantum chemical calculations are typically performed using software packages like Gaussian, employing methods such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with various basis sets (e.g., 6-311G(d,p) or LanL2DZ) to optimize the molecular geometry and predict its spectroscopic behavior. scielo.org.mxkbhgroup.in

Vibrational Frequency (FT-IR) Prediction

The prediction of infrared (IR) spectra through computational methods is a standard procedure for characterizing novel compounds. DFT calculations are employed to determine the harmonic vibrational frequencies of the molecule in its ground state. kbhgroup.in These calculations provide information on the frequency, intensity, and motion of each vibrational mode.

However, theoretical frequency calculations often overestimate the actual experimental values due to the neglect of anharmonicity and the use of finite basis sets. To bridge this gap, the computed harmonic frequencies are uniformly scaled by empirical scaling factors. scielo.org.mx For instance, a study on the related compound 5-acetyl-2,4-dimethylthiazole utilized scaling factors of 0.961 for frequencies above 800 cm⁻¹ and 1.001 for those below 800 cm⁻¹ at the B3LYP/LanL2DZ level of theory. scielo.org.mx The resulting scaled frequencies show excellent agreement with experimental FT-IR data, aiding in the precise assignment of spectral bands to specific molecular vibrations, such as C=O stretching, C-H bending, and thiazole ring modes.

Below is a representative table illustrating the comparison between calculated and experimental vibrational frequencies for a similar thiazole derivative, 5-acetyl-2,4-dimethylthiazole.

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) | Vibrational Assignment (PED) |

| 3115 | 3118 | C-H stretching |

| 1660 | 1663 | C=O stretching |

| 1531 | 1535 | C=C, C=N stretching |

| 1435 | 1439 | CH₃ asymmetric bending |

| 1238 | 1242 | C-C stretching |

| 958 | 960 | C-H out-of-plane bending |

| Data derived from a study on 5-acetyl-2,4-dimethylthiazole using the B3LYP/LanL2DZ level of theory. scielo.org.mx |

NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts. researchgate.net This method, typically used in conjunction with DFT (e.g., B3LYP functional), calculates the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts (δ) are then obtained by subtracting the calculated shielding value of the nucleus of interest from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

These predictions are invaluable for assigning the ¹H and ¹³C NMR spectra, especially for complex molecules where signals may overlap. The correlation between calculated and experimental chemical shifts is generally strong, providing high confidence in the structural elucidation. kbhgroup.in

The following tables present predicted NMR chemical shifts for a representative thiazole derivative, demonstrating the utility of the GIAO method.

Table: Predicted ¹H NMR Chemical Shifts

| Proton | Calculated Chemical Shift (ppm) |

|---|---|

| Thiazole-H | 7.51 - 7.58 |

| Methyl-H (on ring) | 2.33 - 2.34 |

| Acetyl-CH₃ | 2.58 - 2.60 |

Values are typical ranges based on computational studies of related acetyl-methyl-thiazole derivatives. nih.gov

Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Calculated Chemical Shift (ppm) |

|---|---|

| C=O | 169.12 - 170.23 |

| Thiazole C2 | 155.89 - 157.01 |

| Thiazole C4 | 126.85 |

| Thiazole C5 | 135.28 |

| Methyl-C (on ring) | 11.55 - 11.65 |

Values are typical ranges based on computational studies of related acetyl-methyl-thiazole derivatives.

Electronic Spectra (UV-Vis) Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. kbhgroup.inmdpi.com This technique calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The output provides key parameters, including the maximum absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the absorption band, and the molecular orbitals involved in the electronic transition (e.g., HOMO→LUMO transitions). kbhgroup.in

Solvent effects are crucial in UV-Vis spectroscopy and can be incorporated into TD-DFT calculations using continuum models like the Polarizable Continuum Model (PCM). nih.govmdpi.com These models simulate the influence of the solvent's polarity on the electronic transitions, often leading to more accurate predictions of λmax. For instance, TD-DFT studies on thiazole derivatives have shown how λmax shifts in different solvents like dichloromethane (B109758) and dimethyl sulfoxide (B87167), which aligns well with experimental observations. kbhgroup.in

Table: Predicted UV-Vis Absorption Data for a Thiazole Derivative

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Gas Phase | 302.66 | 0.352 | HOMO-1 → LUMO |

| Dichloromethane (DCM) | 311.82 | 0.489 | HOMO → LUMO |

| Dimethyl sulfoxide (DMSO) | 312.78 | 0.511 | HOMO → LUMO |

Data derived from a TD-DFT study on a representative (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole molecule at the B3LYP/6-311G(d,p) level. kbhgroup.in

Role of 5 Bromoacetyl 4 Methylthiazole As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the α-bromoacetyl group in 5-bromoacetyl-4-methylthiazole makes it an excellent electrophile for reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is particularly exploited in the construction of fused heterocyclic systems, where the thiazole (B1198619) ring of this compound becomes integrated into a larger, more complex polycyclic structure.

One of the most significant applications of this compound is in the Hantzsch thiazole synthesis and related condensation reactions. For instance, it is a key reactant in the synthesis of thiazolo[3,2-a]pyrimidines . These fused heterocyclic systems are of considerable interest due to their diverse pharmacological properties. ijnc.irresearchgate.netnih.govosi.lvresearchgate.net The synthesis typically involves the reaction of a pyrimidine-2-thione derivative with this compound, where the nucleophilic sulfur of the thione attacks the electrophilic carbon of the bromoacetyl group, followed by an intramolecular cyclization and dehydration to yield the fused thiazolo[3,2-a]pyrimidine ring system. researchgate.net

Similarly, this compound is employed in the synthesis of imidazo[2,1-b]thiazoles . researchgate.netmdpi.comjetir.orgnih.govnih.gov This class of compounds is known for a broad spectrum of biological activities, including anticancer, antiviral, and antimycobacterial properties. nih.govnih.gov The synthesis generally proceeds via the reaction of a 2-aminothiazole (B372263) derivative with this compound. The amino group of the 2-aminothiazole acts as the nucleophile, attacking the α-carbon of the bromoacetyl group, which is followed by cyclization to form the imidazo[2,1-b]thiazole (B1210989) core.

The following table summarizes the role of this compound as a precursor in the synthesis of these complex heterocyclic compounds:

| Target Heterocyclic System | General Reaction Type | Key Reactants | Significance of Product |

| Thiazolo[3,2-a]pyrimidines | Condensation/Cyclization | Pyrimidine-2-thiones and this compound | Possess a wide range of pharmacological activities. ijnc.irresearchgate.net |

| Imidazo[2,1-b]thiazoles | Condensation/Cyclization | 2-Aminothiazole derivatives and this compound | Exhibit diverse biological activities including anticancer and antiviral properties. nih.govnih.gov |

Building Block for Multifunctional Molecules

The structure of this compound allows for its use as a scaffold to construct molecules with multiple functional groups and, consequently, diverse chemical and biological properties. The reactive α-bromoketone can be transformed into a variety of other functional groups or used to link the thiazole moiety to other molecular fragments. This versatility enables the synthesis of compounds with combined functionalities, such as antimicrobial and antioxidant properties. chemrevlett.comresearchgate.netnih.govnih.gov

For example, the bromoacetyl group can react with thiourea (B124793) or thioamides to form an aminothiazole ring, a reaction central to the Hantzsch synthesis. The resulting aminothiazole can then be further modified. The inherent biological activity of the thiazole nucleus, which is a component of vitamin B1 (thiamine) and numerous bioactive natural products, contributes to the pharmacological profile of the final molecule. nih.govmdpi.commdpi.com

The following table illustrates how this compound can be used as a building block for multifunctional molecules:

| Functional Aspect | Synthetic Strategy | Resulting Molecular Features | Example of Multifunctionality |

| Introduction of Bioactive Moieties | Reaction of the α-bromoketone with nucleophiles containing other functional groups. | A molecule incorporating the 4-methylthiazole (B1212942) core linked to other pharmacophores. | Synthesis of thiazole derivatives with combined antimicrobial and antioxidant properties. chemrevlett.comnih.gov |

| Structural Diversification | Further chemical transformations of the initial condensation product. | A library of related compounds with varied substituents for structure-activity relationship studies. | Development of compounds with tunable biological activities. researchgate.net |

Intermediate in the Development of Advanced Chemical Agents

The utility of this compound extends to its role as a key intermediate in the development of advanced chemical agents, including potential therapeutic drugs and functional materials. nih.gov Its ability to participate in the construction of complex molecular architectures makes it a valuable starting material in medicinal chemistry and materials science.

In the realm of drug discovery, this compound serves as a precursor for the synthesis of compounds with a range of biological activities, such as anticancer, anti-inflammatory, and analgesic properties. researchgate.netnih.govnih.gov For instance, novel benzohydrazide (B10538) derivatives incorporating a thiazole moiety, synthesized from precursors related to this compound, have been investigated for their analgesic and antiproliferative activities. nih.gov The thiazole ring is a key structural component in a number of approved drugs, which underscores the importance of thiazole-containing intermediates like this compound in pharmaceutical research. nih.gov

Beyond medicinal applications, the reactivity of this compound can be harnessed to create functional materials, such as dyes. researchgate.net The thiazole ring can be part of a larger conjugated system, and by reacting this compound with appropriate precursors, it is possible to synthesize azo dyes and other chromophores with specific optical properties. researchgate.net

The following table summarizes the role of this compound as an intermediate in developing advanced chemical agents:

| Application Area | Synthetic Utility | Examples of Developed Agents |

| Medicinal Chemistry | Serves as a starting material for the synthesis of biologically active compounds. | Potential anticancer, anti-inflammatory, and analgesic agents. researchgate.netnih.govnih.gov |

| Materials Science | Used in the construction of molecules with specific physical or chemical properties. | Synthesis of thiazole-based dyes and other functional organic materials. researchgate.net |

Future Research Directions in 5 Bromoacetyl 4 Methylthiazole Chemistry

Exploration of Novel Reaction Pathways and Methodologies

Future research is poised to expand the synthetic utility of 5-Bromoacetyl-4-methylthiazole by exploring novel reaction pathways and developing innovative synthetic methodologies. A primary area of focus will be its use as a building block in multicomponent reactions (MCRs). nih.govnih.gov MCRs offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step. Investigating the participation of this compound in known and novel MCRs could lead to the rapid generation of diverse libraries of thiazole-containing compounds.

Another promising direction is the development of catalytic systems that can selectively activate different reactive sites of the molecule. For instance, the development of catalysts for the selective functionalization of the methyl group or the thiazole (B1198619) ring, while leaving the bromoacetyl moiety intact for subsequent transformations, would significantly enhance its synthetic versatility. Furthermore, the exploration of photochemical and electrochemical reactions involving this compound could unveil unprecedented reaction pathways and lead to the synthesis of unique molecular structures. mdpi.com

The synthesis of fused heterocyclic systems starting from this compound is another area ripe for exploration. Reactions with various binucleophilic reagents could lead to the formation of novel thiazolo-fused heterocycles with interesting electronic and biological properties. For example, its reaction with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives has been shown to produce di-, tri-, and tetrathiazole moieties. nih.gov

A summary of potential novel reaction pathways is presented in the table below:

| Reaction Type | Potential Reactants | Potential Products | Research Focus |

| Multicomponent Reactions | Aldehydes, Amines, Isocyanides | Highly substituted thiazole derivatives | Discovery of novel MCRs and optimization of reaction conditions. |

| Catalytic C-H Activation | Transition metal catalysts | Functionalized methyl or thiazole ring derivatives | Development of selective and efficient catalytic systems. |

| Photochemical Reactions | Photosensitizers, Light | Novel cyclized or rearranged products | Exploration of new reactivity under photochemical conditions. |

| Electrochemical Synthesis | Electrodes, Mediators | Oxidized or reduced thiazole derivatives | Development of green and sustainable synthetic methods. |

| Annulation Reactions | Binucleophilic reagents | Fused thiazole heterocyclic systems | Synthesis of novel polycyclic aromatic compounds. |

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

The inherent reactivity of the α-bromoacetyl group in this compound makes it an excellent scaffold for the design and synthesis of advanced derivatives with tailored reactivity. Future research will likely focus on the strategic modification of this functional group to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity in subsequent transformations.

One avenue of exploration is the synthesis of derivatives where the bromine atom is replaced by other leaving groups, such as tosylates or mesylates. This would allow for a modulation of the electrophilicity of the acetyl group and could lead to different outcomes in nucleophilic substitution reactions. Additionally, the synthesis of derivatives with modified methyl or thiazole ring substituents could be explored to study their influence on the reactivity of the bromoacetyl moiety.

The development of "clickable" derivatives of this compound is another exciting prospect. By introducing functionalities such as alkynes or azides, the resulting molecules could be readily conjugated to other molecules or materials using click chemistry, opening up applications in areas like chemical biology and materials science. For instance, the synthesis of a pyrazole (B372694) derivative from a related bromo-methylthiazole structure has been reported, showcasing the potential for creating diverse heterocyclic systems. researchgate.net

The table below outlines potential advanced derivatives and their tailored reactivity:

| Derivative Type | Modification | Tailored Reactivity | Potential Applications |

| Modified Leaving Group | Replacement of Bromine with OTs, OMs, etc. | Tunable electrophilicity for controlled nucleophilic substitution. | Fine-tuning reaction kinetics and selectivity. |

| Ring-Substituted Derivatives | Introduction of electron-donating or -withdrawing groups on the thiazole ring. | Altered reactivity of the bromoacetyl group through electronic effects. | Probing reaction mechanisms and developing new synthetic strategies. |

| "Clickable" Derivatives | Incorporation of alkyne or azide (B81097) functionalities. | Facile conjugation to biomolecules or materials via click chemistry. | Bioconjugation, drug delivery, and materials science. |

| Sterically Hindered Derivatives | Introduction of bulky groups near the reactive center. | Enhanced selectivity in reactions by controlling steric access. | Regioselective and stereoselective synthesis. |

In-depth Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and the prediction of reaction outcomes. Future research should focus on detailed mechanistic studies of key reactions, such as its role in the Hantzsch thiazole synthesis and its reactions with various nucleophiles.

Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates will be invaluable in elucidating the stepwise processes of these reactions. For example, a detailed investigation into the mechanism of the reaction between 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one (a close derivative) and various heterocyclic amines could provide insights into the factors controlling the regioselectivity of the cyclization process. nih.gov

The study of reaction intermediates, such as the potential formation of enolates or other transient species, will also be critical. Spectroscopic techniques like in-situ NMR and IR spectroscopy can be employed to monitor the reaction progress and identify these short-lived intermediates. Understanding the stability and reactivity of these intermediates will enable better control over the reaction pathways and product distributions. The reactivity of the α-bromoacetyl group, a key feature of this molecule, is a central point for such investigations, drawing parallels from studies on similar structures like 3-(bromoacetyl)coumarins. semanticscholar.org

Key areas for mechanistic investigation are summarized in the table below:

| Reaction Type | Mechanistic Question | Investigative Techniques | Expected Outcome |

| Hantzsch Thiazole Synthesis | Role of catalysts and reaction conditions on the reaction rate and yield. | Kinetic studies, catalyst screening, in-situ spectroscopy. | Optimization of the synthesis of thiazole derivatives. |

| Nucleophilic Substitution | Stepwise vs. concerted mechanism, nature of the transition state. | Isotope effect studies, computational modeling, trapping of intermediates. | A detailed understanding of the substitution process. |

| Cyclization Reactions | Factors governing regioselectivity and stereoselectivity. | X-ray crystallography of products, spectroscopic analysis of intermediates. | Rational control over the formation of cyclic products. |

| Rearrangement Reactions | Identification of driving forces and intermediates in potential molecular rearrangements. | Crossover experiments, theoretical calculations. | Discovery of novel reaction pathways and molecular scaffolds. |

Computational Chemistry for Reaction Prediction and Design

Computational chemistry is poised to play an increasingly important role in guiding future research on this compound. nih.govnih.govrsc.orguq.edu.au Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites within the molecule, calculate activation energies for various reaction pathways, and model the structures of transition states and intermediates. This information can be used to rationalize experimental observations and to predict the feasibility of new, yet to be explored, reactions.

Machine learning algorithms, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes. nih.govnih.gov By inputting the structure of this compound and potential reactants, these models could predict the most likely products and even suggest optimal reaction conditions. This predictive power can significantly accelerate the discovery of new reactions and synthetic routes.

Furthermore, computational tools can be used in the de novo design of novel derivatives of this compound with specific desired properties. By calculating properties such as electronic structure, reactivity indices, and potential biological activity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

The table below highlights the applications of computational chemistry in this field:

| Computational Method | Application | Expected Insights | Impact on Research |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and spectroscopic properties. | Understanding of reaction mechanisms and prediction of reactivity. | Rational design of experiments and exploration of new reaction pathways. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of the molecule in different solvent environments. | Insights into solvent effects on reaction rates and selectivity. | Optimization of reaction conditions for improved outcomes. |

| Machine Learning (ML) | Prediction of reaction outcomes and retrosynthetic analysis. nih.govnih.gov | Rapid identification of promising synthetic routes and novel reactions. | Acceleration of the discovery and development of new chemical entities. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the biological activity of designed derivatives. | Identification of key structural features for desired biological effects. | Focused synthesis of compounds with high potential for therapeutic applications. |

Q & A

What are the optimal synthetic routes for preparing 5-Bromoacetyl-4-methylthiazole with high purity?

To synthesize this compound, multi-step protocols involving bromoacetylation of 4-methylthiazole precursors are commonly employed. Key steps include:

- Cyclization and functionalization : Use DMSO as a solvent under reflux (18–24 hours) to promote bromoacetylation, followed by reduced-pressure distillation to isolate intermediates .

- Purification : Crystallization using water-ethanol mixtures improves purity (yields ~65%), with characterization via melting point analysis and spectroscopic methods (IR, NMR) .

- Regioselectivity control : Optimize brominating agents (e.g., NBS or Br₂) and catalysts (e.g., Lewis acids) to minimize byproducts .

Which spectroscopic techniques are most effective for characterizing this compound?

Critical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying methyl, acetyl, and bromine substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₆H₆BrNOS, calculated 220.94) and detects isotopic patterns for bromine .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~650 cm⁻¹) .

How can factorial design be applied to optimize reaction conditions for synthesizing derivatives?

Factorial design systematically tests variables impacting yield and purity:

- Variables : Temperature (60–100°C), solvent polarity (DMSO vs. THF), catalyst loading (0.1–1.0 equiv) .

- Outcome analysis : Use ANOVA to identify significant factors (e.g., solvent choice may account for 70% yield variation) .

- Case study : achieved 65% yield by optimizing reaction time (18 hours) and solvent (DMSO) .

What computational methods predict the reactivity and biological activity of this compound?

Advanced methods include:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic reactivity at the acetyl group .

- Molecular docking : Screens binding affinity to targets (e.g., enzymes like hMGL) using software such as AutoDock .

- MD simulations : Assess stability in biological matrices (e.g., solvation free energy) .

How do crystallographic studies resolve structural ambiguities in thiazole derivatives?

Single-crystal X-ray diffraction:

- Confirms stereochemistry : For example, resolved the planar geometry of bromophenoxy-thiadiazole derivatives, validating bond angles (e.g., C-S-C ≈ 92°) .

- Validates tautomeric forms : Observed hydrogen bonding patterns distinguish between keto-enol tautomers .

How to address contradictions in yield and purity data during scale-up?

Strategies include:

- Process control : Monitor reaction kinetics (e.g., in situ IR for intermediate detection) .

- Solvent optimization : Switch from DMSO (high polarity) to mixed solvents (e.g., DMSO/EtOH) to improve solubility during crystallization .

- Statistical analysis : Use Taguchi methods to identify critical scale-up factors (e.g., agitation rate) .

What are the critical factors in achieving regioselectivity during bromoacetylation?

- Electrophile directing groups : The methyl group on thiazole directs bromine to the 5-position via steric and electronic effects .

- Catalysis : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution at the acetyl site .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions (e.g., di-bromination) .

Best practices for integrating theoretical frameworks into thiazole-based drug discovery?

- Hypothesis-driven design : Align synthesis with target mechanisms (e.g., enzyme inhibition via covalent binding) .

- Structure-activity relationship (SAR) : Use DFT-predicted electronic profiles to prioritize derivatives .

- Validation : Cross-reference computational predictions with crystallographic and enzymatic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.